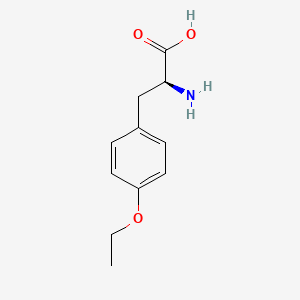

O-Ethyl-L-tyrosine

CAS No.: 32795-52-1

Cat. No.: VC3737991

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32795-52-1 |

|---|---|

| Molecular Formula | C11H15NO3 |

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | (2S)-2-amino-3-(4-ethoxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C11H15NO3/c1-2-15-9-5-3-8(4-6-9)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m0/s1 |

| Standard InChI Key | RMYPEYHEPIZYDJ-JTQLQIEISA-N |

| Isomeric SMILES | CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N |

| SMILES | CCOC1=CC=C(C=C1)CC(C(=O)O)N |

| Canonical SMILES | CCOC1=CC=C(C=C1)CC(C(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

O-Ethyl-L-tyrosine is an ethylated derivative of the amino acid L-tyrosine, where the phenolic hydroxyl group has been modified with an ethyl group. This modification significantly alters the compound's properties while maintaining the core amino acid structure.

The compound is formally known as (2S)-2-amino-3-(4-ethoxyphenyl)propanoic acid, reflecting its stereochemistry and chemical composition. It has been recognized under multiple synonyms in scientific literature, including H-TYR(ET)-OH, H-L-Tyr(Et)-OH, NSC 44162, Z-Tyr(Et)-OH, 3-(p-Ethoxyphenyl)-L-alanine, and L-Tyrosine, O-ethyl- .

The structural modification of the phenolic hydroxyl group with an ethyl moiety creates a compound with altered hydrophobicity, hydrogen bonding capacity, and electrostatic properties compared to unmodified L-tyrosine. This ethylation effectively masks the phenolic hydroxyl group, which normally participates in hydrogen bonding and contributes to the polarity of L-tyrosine.

Physicochemical Properties

O-Ethyl-L-tyrosine possesses distinct physicochemical properties that make it valuable for various biochemical applications. These properties are summarized in the following table:

| Property | Value | Notes |

|---|---|---|

| CAS Registry Number | 32795-52-1 | Unique identifier for chemical substances |

| Molecular Formula | C11H15NO3 | Reflecting its composition |

| Molecular Weight | 209.24 g/mol | Determining its mass properties |

| Melting Point | 236 °C | Physical state transition temperature |

| Boiling Point | 362.3±32.0 °C | Predicted value |

| Density | 1.175±0.06 g/cm³ | Predicted value |

| pKa | 2.24±0.10 | Predicted acidity constant |

| FDA UNII | F10H9YA9VI | FDA Unique Ingredient Identifier |

| Recommended Storage | 2-8°C | Optimal temperature range for preservation |

The compound appears as a white crystalline solid under standard conditions and demonstrates moderate solubility in polar organic solvents. Unlike unmodified L-tyrosine, which has limited solubility in organic solvents, the ethyl modification enhances lipophilicity, potentially improving membrane permeability characteristics .

The predicted pKa value of 2.24±0.10 indicates that the carboxylic acid group maintains its acidic properties, while the ethylation of the phenolic hydroxyl eliminates that acidic site. This alteration in the acid-base properties significantly influences the compound's behavior in biological systems and solution chemistry.

Synthesis Methodologies

The synthesis of O-Ethyl-L-tyrosine typically involves selective ethylation of the phenolic hydroxyl group of L-tyrosine while preserving the stereochemical integrity of the alpha-carbon and protecting other reactive functional groups.

Classical Synthetic Approaches

The key challenge in preparing O-Ethyl-L-tyrosine and other O-alkyl-L-tyrosine derivatives is achieving selective reaction between the phenolic hydroxyl group and ethyl halide reagents . Several methodological approaches have been documented in scientific literature.

One established method involves a multi-step process beginning with L-tyrosine, including:

-

Esterification of L-tyrosine to protect the carboxylic acid group

-

N-protection using fluorenylmethyloxycarbonyl (Fmoc) or similar protecting groups

-

O-ethylation of the phenolic hydroxyl using appropriate ethylating agents

-

Selective deprotection to retain the ethyl ether while removing other protecting groups

While this method provides the target compound, it often suffers from lower yields and complex purification requirements, highlighting the need for more efficient synthetic routes.

Contemporary Synthetic Improvements

Recent advancements have focused on developing more efficient methodologies with higher yields and simpler operational procedures. One notable improvement uses triphenylphosphine and azodicarboxylic diesters to facilitate the ethylation reaction under milder conditions . This approach addresses some limitations of traditional methods by:

These contemporary methods mark significant progress in making O-Ethyl-L-tyrosine more accessible for research applications while addressing environmental and economic concerns associated with earlier synthetic pathways.

Structural Characterization

Modern analytical techniques provide comprehensive characterization of O-Ethyl-L-tyrosine. Nuclear magnetic resonance (NMR) spectroscopy serves as a primary tool for structural confirmation.

Biological and Biochemical Implications

The ethylation of L-tyrosine's phenolic hydroxyl group produces significant consequences for its biological and biochemical behavior.

Altered Enzymatic Recognition

The modification of the phenolic hydroxyl group with an ethyl substituent potentially alters how the compound interacts with enzymes that normally recognize or process L-tyrosine. This modification may:

-

Inhibit recognition by tyrosine-specific enzymes

-

Prevent phosphorylation at the hydroxyl position

-

Alter binding affinity to amino acid transporters

-

Change metabolic pathways compared to native L-tyrosine

Comparative Analysis with Related Derivatives

The structural relationship between O-Ethyl-L-tyrosine and other tyrosine derivatives provides context for understanding its potential applications. For example, O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) represents a radiofluorinated analog used in positron emission tomography (PET) imaging of brain tumors .

While [18F]FET contains a fluoroethyl group rather than an ethyl group, the similarities in structure suggest potential parallels in biochemical behavior. The proven utility of [18F]FET in neuroimaging applications stems from:

-

Enhanced transport into tumor cells via amino acid transport systems

-

Differential accumulation in tumor tissue versus normal brain tissue

-

Favorable pharmacokinetic properties

These properties of [18F]FET suggest that O-Ethyl-L-tyrosine might similarly exhibit distinctive biological distribution and metabolic patterns, though lacking the radioisotope for imaging applications.

Future Research Directions

Several promising research directions could further elucidate the properties and applications of O-Ethyl-L-tyrosine:

Synthetic Methodology Optimization

Development of more efficient, environmentally friendly, and cost-effective synthetic routes remains an important area for advancement. Current challenges include:

Biological Evaluation

Comprehensive biological evaluation could reveal valuable applications:

-

Assessment of interaction with amino acid transporters

-

Evaluation of metabolic pathways and stability

-

Investigation of potential pharmacological properties

-

Examination of incorporation into proteins through non-canonical amino acid incorporation systems

Comparative Structure-Activity Relationship Studies

Systematic comparison with other O-alkylated tyrosine derivatives could establish structure-activity relationships that inform the design of novel compounds with targeted properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume